2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide
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Overview
Description
2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a complex organic compound that belongs to the class of pyrazino-pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazino-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazino-pyrimidine core structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Diethylaminopropoxy Group: This step involves the nucleophilic substitution of a halogenated propoxy precursor with diethylamine.
Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Azole Derivatives: These compounds have similar functional groups and are used in various therapeutic applications.
Uniqueness
2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
CAS No. |
18472-24-7 |
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Molecular Formula |
C20H25BrN4O2 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[3-(diethylamino)propoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C20H24N4O2.BrH/c1-3-23(4-2)12-8-14-26-19-18(16-9-6-5-7-10-16)20(25)24-13-11-21-15-17(24)22-19;/h5-7,9-11,13,15H,3-4,8,12,14H2,1-2H3;1H |
InChI Key |
NPIDNLZPOJVMRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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